molecular formula C14H12N2S2 B13733681 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole CAS No. 21181-94-2

2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B13733681
CAS No.: 21181-94-2
M. Wt: 272.4 g/mol
InChI Key: WVFDNLKTPXHTCJ-UHFFFAOYSA-N
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Description

2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole is a heterocyclic compound that features both a benzothiazole and a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(2-bromoethyl)pyridine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole is unique due to its specific arrangement of the pyridine and benzothiazole rings, which can influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets compared to its analogs .

Properties

CAS No.

21181-94-2

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

2-(2-pyridin-2-ylethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C14H12N2S2/c1-2-7-13-12(6-1)16-14(18-13)17-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10H2

InChI Key

WVFDNLKTPXHTCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCC3=CC=CC=N3

Origin of Product

United States

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